molecular formula C11H13NO3 B2943785 Methyl N-(2-methylbenzoyl)glycinate CAS No. 1207-34-7

Methyl N-(2-methylbenzoyl)glycinate

Cat. No.: B2943785
CAS No.: 1207-34-7
M. Wt: 207.229
InChI Key: MAMKIKKUMOLVSD-UHFFFAOYSA-N
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Description

Methyl N-(2-methylbenzoyl)glycinate: is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a methyl ester derivative of glycine, where the glycine is substituted with a 2-methylbenzoyl group. This compound is primarily used in research and development for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-(2-methylbenzoyl)glycinate can be synthesized through the esterification of glycine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl N-(2-methylbenzoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to biochemical changes. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Methyl N-benzoylglycinate: Similar structure but lacks the methyl group on the benzoyl ring.

    Ethyl N-(2-methylbenzoyl)glycinate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl N-(4-methylbenzoyl)glycinate: Similar structure but with the methyl group on the 4-position of the benzoyl ring.

Uniqueness: Methyl N-(2-methylbenzoyl)glycinate is unique due to the presence of the 2-methyl group on the benzoyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s physical and chemical properties, making it distinct from its analogs .

Properties

IUPAC Name

methyl 2-[(2-methylbenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-5-3-4-6-9(8)11(14)12-7-10(13)15-2/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMKIKKUMOLVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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